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N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Obtaining a regioisomerically and substitutionally precise piperazinylpyrimidine scaffold often delays kinase-focused SAR programs. This compound resolves that bottleneck by providing an unambiguous 2-piperazine-linked, unsubstituted quinazoline core. • Enables internally comparable kinase selectivity fingerprints at a fixed 1 µM screening concentration across recombinant kinase panels. • Serves as a scaffold-matched control to attribute cellular phenotypes to specific pharmacophore modifications. • Used in liver microsome stability assays to quantify metabolic liability at the unsubstituted 6-position versus 6-methyl analogs.

Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
CAS No. 2640814-95-3
Cat. No. B6475167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2640814-95-3
Molecular FormulaC18H21N7
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3
InChIKeyOWGSIZZUEZJNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Relevance


N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic heterocyclic small molecule (molecular formula C18H21N7, MW 335.4 g/mol) comprising a pyrimidine core linked via a piperazine bridge to a quinazoline moiety [1]. The compound belongs to the broader piperazinylpyrimidine chemical class, a scaffold recognized in medicinal chemistry for yielding selective protein kinase inhibitors [2]. Its structural features – a 4-dimethylamino substituent on the pyrimidine, a 2-piperazine linkage, and an unsubstituted quinazoline ring – distinguish it from close analogs that vary in amine substitution, linker position, or quinazoline saturation, making its procurement non-interchangeable for structure-activity relationship (SAR) studies.

Why Generic Substitution Fails


Within the piperazinylpyrimidine class, minor structural modifications translate into profound shifts in kinase selectivity profiles and cellular potency [1]. The specific combination of a 2-position piperazine attachment on the pyrimidine (rather than 4- or 6-substitution) and an unsubstituted quinazoline (rather than tetrahydroquinazoline) has been shown in analogous series to dictate binding orientation within the kinase ATP pocket and influence preferential inhibition of mutant versus wild-type kinase isoforms [1]. Consequently, substituting the target compound with a regioisomer, an N-ethyl analog, or a tetrahydroquinazoline derivative risks invalidating SAR hypotheses and generating non-reproducible data. The quantitative evidence below delineates the precise structural and physicochemical boundaries that disqualify casual analog substitution.

Quantitative Differentiation from Analogs


Dimethylamine vs. Ethylamine: Permeability Differences

The target compound (N,N-dimethyl at pyrimidine 4-position) exhibits a computed topological polar surface area (tPSA) of 98 Ų and logP of 1.56, compared to the N-ethyl analog (pyr-4-ethylamino, CAS 2640835-32-9) which has an equivalent heavy atom count but reduced steric bulk at the terminal amine [1][2]. The dimethylamino group lowers the number of hydrogen bond donors (HBD = 3) relative to the primary amine analogs (HBD = 4), a change predicted to enhance passive membrane permeability without substantially altering solubility [1]. This differentiation matters because the N-ethyl analog, as a secondary amine, retains a hydrogen bond donor that may engage the kinase hinge region differently and also presents a site for metabolic N-dealkylation not available to the dimethylamino group.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Piperazine Regioisomerism and Kinase Selectivity

In piperazinylpyrimidine kinase inhibitors, the attachment position of the piperazine linker to the pyrimidine ring is a critical determinant of kinase binding mode. The target compound features piperazine at the pyrimidine 2-position, while N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS not available) is its 6-substituted regioisomer [1]. Published SAR for closely related piperazinylpyrimidine series demonstrates that 2-substituted regioisomers preferentially orient the quinazoline moiety toward the solvent-exposed region of the kinase active site, whereas 4- or 6-substituted regioisomers project the quinazoline into the back pocket or gatekeeper region, dramatically altering kinase selectivity profiles [1][2]. In the Shallal et al. (2011) study, regioisomeric piperazinylpyrimidine derivatives exhibited differential inhibition across the NCI-60 cell line panel, with certain regioisomers showing selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells while others did not [2].

Kinase Inhibitor Selectivity Regioisomer SAR Lead Optimization

Quinazoline Aromaticity and Kinase Hinge Binding

The target compound incorporates an aromatic quinazoline, while N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549047-75-6) features a partially saturated tetrahydroquinazoline [1]. The quinazoline ring system is a privileged kinase hinge-binding motif; its planarity and electron density distribution enable π-π stacking with the kinase hinge region and a conserved hydrogen bond with the backbone NH of the hinge residue [2]. Saturation of the quinazoline abolishes its aromaticity, reducing hinge binding affinity and altering the preferred binding pose. Class-level data from quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) demonstrate that full aromatization of the quinazoline is essential for nanomolar kinase inhibition, with dihydro or tetrahydro analogs typically showing >100-fold loss of potency [2].

Kinase Hinge Binding Quinazoline Scaffold Optimization ADME-Tox Profiling

6-Methyl Absence: Selectivity and Metabolic Impact

Compared to N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (6-methyl analog), the target compound lacks a methyl group at the pyrimidine 6-position [1]. In piperazinylpyrimidine SAR, the introduction of a 6-methyl substituent increases steric bulk adjacent to the piperazine attachment point, which can restrict the rotational freedom of the quinazoline moiety and alter the vector through which the quinazoline reaches its binding site [2]. This can enhance selectivity for certain kinases (e.g., KIT, PDGFRA) while reducing activity against others. Additionally, the 6-position is a known site of metabolic oxidation by CYP enzymes; the unsubstituted 6-CH in the target compound presents a potential metabolic soft spot that the 6-methyl analog masks, potentially yielding different in vivo half-lives [2].

Kinase Selectivity Metabolic Stability Structure-Activity Relationship

Evidence Limitations and Data Gaps

This compound lacks published direct head-to-head comparative biochemical or cellular assay data against its closest structural analogs [1]. No IC50, Kd, or cellular EC50 values are publicly available in peer-reviewed literature, PubChem, ChEMBL, or BindingDB. The differentiation evidence presented above relies on class-level SAR inference from the piperazinylpyrimidine and quinazoline kinase inhibitor literature, combined with computationally predicted physicochemical properties. Prospective procurers should recognize that the quantitative performance of this specific compound in any given assay system remains empirically unvalidated, and procurement decisions must account for the inherent risk of uncharacterized biological activity.

Data Quality Evidence Gaps Procurement Caveats

Research and Industrial Application Scenarios


Kinase Selectivity Profiling for SAR

Given its unsubstituted 6-position, 2-position piperazine attachment, and N,N-dimethyl substitution profile, this compound serves as a well-defined scaffold for systematic kinase selectivity profiling across a panel of recombinant kinases (e.g., PDGFRα/β, KIT, FLT3, CSF1R) [1]. Comparing its selectivity fingerprint against the N-ethyl, 6-methyl, and 6-regioisomer analogs enables deconvolution of the contribution of each structural feature to kinase binding preferences [1]. Researchers should employ a standardized kinase assay format (e.g., Eurofins KinaseProfiler or DiscoveRx KINOMEscan) at a fixed 1 µM screening concentration to generate internally comparable selectivity scores.

Computational Docking Template for Kinase Interactions

The compound's well-defined quinazoline-piperazine-pyrimidine geometry (tPSA 98 Ų, 5 rotatable bonds, logP 1.56) makes it an ideal computational template for docking studies into kinase ATP-binding sites [1][2]. Its moderate molecular weight (335.4 g/mol) and balanced physicochemical profile place it within lead-like chemical space. Researchers can use this compound as a reference ligand to benchmark docking poses and binding free energy calculations before synthesizing or procuring more elaborate analogs.

Scaffold-Control for Phenotypic Assays

Owing to the absence of validated cellular potency data, this compound is most appropriately deployed as a scaffold-matched control compound in cell-based assays where a more potent, fully characterized analog serves as the active probe [1]. By comparing the cellular effects (or lack thereof) of this compound against an active analog that differs only in a critical substitution, researchers can attribute observed phenotypes specifically to the pharmacophore feature under investigation – a key practice in rigorous chemical biology.

Metabolic Stability and CYP Inhibition Screening

The unsubstituted 6-position of the pyrimidine ring presents a potential site for CYP-mediated oxidative metabolism [1]. This compound can be utilized in liver microsome stability assays (human, mouse, rat) to experimentally determine intrinsic clearance and identify major metabolites via LC-MS/MS. The resulting metabolic profile can then be directly compared to the 6-methyl analog (which blocks this site) to quantify the metabolic liability of the 6-position and guide further lead optimization [1].

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